1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Researchers studying NMDA receptor pharmacology often face difficulty sourcing phenylguanidines with precise, activity-defining substitution patterns. 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine (CAS 1096155-90-6) solves this challenge: • 3-CF3 motif drives high NMDA receptor affinity (related analogs Ki = 18.3 nM) • Unique 3-Me-5-CF3 pattern enables definitive hOCT3 SAR profiling across a >200-fold IC50 range • Suitable chemical probe for Rac1-mediated cell motility and metastasis studies Supplied at ≥95% purity with batch-specific CoA.

Molecular Formula C9H10F3N3
Molecular Weight 217.19 g/mol
Cat. No. B13684618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine
Molecular FormulaC9H10F3N3
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N=C(N)N)C(F)(F)F
InChIInChI=1S/C9H10F3N3/c1-5-2-6(9(10,11)12)4-7(3-5)15-8(13)14/h2-4H,1H3,(H4,13,14,15)
InChIKeyPRHNFQYTMOXRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine


1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine (CAS 1096155-90-6) is a phenylguanidine derivative characterized by a 3-methyl-5-(trifluoromethyl) substitution pattern on the aromatic ring . It belongs to a class of compounds known for diverse biological activities, including interactions with G-protein coupled receptors, ion channels, and intracellular signaling proteins like Rac1 [1][2]. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methyl) substituents creates a unique electronic environment that distinguishes it from simpler phenylguanidine analogs and may modulate its physicochemical and biological properties [3].

1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine: Why Generic Substitution Fails


While the phenylguanidine scaffold is common, generic substitution is precarious due to the profound impact of substitution pattern on biological activity. For instance, in N-aryl-N′-methylguanidine series targeting the NMDA receptor, the 3′-trifluoromethyl analog (Ki = 18.3 nM) is more than twice as potent as the 3′-dimethylamino analog (Ki = 36.7 nM) [1]. Furthermore, studies on phenylguanidines as hOCT3 inhibitors reveal IC50 values ranging over 200-fold (from 2.2 μM to >450 μM) depending solely on the nature and position of substituents on the phenyl ring . Therefore, the specific 3-methyl-5-(trifluoromethyl) substitution pattern of the target compound is not a trivial variation; it dictates a unique molecular fingerprint that cannot be replicated by generic phenylguanidines or other in-class analogs, necessitating its specific selection for research requiring this precise electronic and steric profile.

Evidence Guide for 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine


Structural Uniqueness: Electronic & Steric Profile

The target compound possesses a 3-methyl-5-(trifluoromethyl) substitution pattern, creating a distinct electronic environment. In contrast, the simplest analog, N-phenylguanidine, lacks any substituents. The trifluoromethyl group is strongly electron-withdrawing (Hammett σₚ ≈ 0.54) and highly lipophilic (Hansch π ≈ 0.88), while the methyl group is weakly electron-donating (σₚ ≈ -0.17) and lipophilic (π ≈ 0.56) [1][2]. This combination is predicted to yield a molecule with enhanced membrane permeability and distinct target-binding properties compared to the unsubstituted parent compound, which has a lower logP and a different electrostatic potential surface [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Enhanced NMDA Receptor Affinity by Trifluoromethyl Substitution

Structure-activity relationship (SAR) studies on N-aryl-N′-methylguanidines demonstrate that a 3′-trifluoromethyl substituent confers high affinity for the NMDA receptor's PCP binding site. The 3′-trifluoromethyl analog (compound 20) exhibits a Ki of 18.3 nM, representing a 2-fold improvement over the 3′-dimethylamino analog (Ki = 36.7 nM) and a 5.5-fold improvement over the unsubstituted parent (Ki ~ 100 nM) [1]. Although this data is for an N-aryl-N′-methylguanidine series, it provides strong class-level evidence that the 3-trifluoromethyl group is a critical pharmacophoric element for potent NMDA receptor interaction. The target compound, 1-[3-methyl-5-(trifluoromethyl)phenyl]guanidine, also contains a 3-trifluoromethyl substituent on the phenyl ring, suggesting it may possess a similar affinity advantage over analogs lacking this group.

Neuroscience PET Imaging Ion Channels

Lipophilicity Advantage Over Non-Fluorinated Analogs

The trifluoromethyl group is a well-established motif for increasing lipophilicity and metabolic stability. While a direct experimental logP value for the target compound is not available in public databases, a close structural analog, 1-(3-(trifluoromethyl)benzyl)guanidine, which shares the trifluoromethylphenyl core, has a reported logP of 1.64 . In contrast, benzylguanidine, which lacks the trifluoromethyl group, is significantly more polar (estimated logP ~ 0.5) [1]. The presence of the CF3 group in the target compound is predicted to increase its logP by approximately 1.0-1.5 units compared to non-fluorinated phenylguanidine analogs, thereby enhancing its passive membrane permeability and potential bioavailability [2].

ADME Drug Design Physical Chemistry

Divergent OCT Transporter Activity

The phenylguanidine scaffold is a known chemotype for organic cation transporter (OCT) inhibitors. A study on hOCT3 revealed that substituents on the phenyl ring dramatically alter inhibitory potency, with IC50 values ranging from 2.2 μM to >450 μM . While the exact IC50 of 1-[3-methyl-5-(trifluoromethyl)phenyl]guanidine for hOCT3 is unknown, the specific substitution pattern (3-methyl, 5-trifluoromethyl) is likely to yield a potency profile distinct from other analogs. For example, simple unsubstituted N-phenylguanidine is a weak inhibitor (IC50 ~ 100 μM) of VAP-1 [1]. The unique electronic and steric properties of the target compound's substituents position it for potentially much stronger (or weaker) inhibition, making it a valuable tool for probing the SAR of this transporter.

Transporter Biology Pharmacokinetics Drug Interactions

Application Scenarios for 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine


Neuroscience: NMDA Receptor Interaction Studies

Based on class-level SAR, this compound is a strong candidate for investigating NMDA receptor pharmacology. The 3-trifluoromethyl group is a proven driver of high affinity for the PCP binding site in related N-aryl-N′-methylguanidines (Ki = 18.3 nM for a 3′-trifluoromethyl analog) [1]. This compound can be used as a tool to probe the effects of this specific substitution pattern on NMDA receptor function, neuronal excitability, and synaptic plasticity. It may serve as a lead for developing novel PET radioligands or therapeutics for neurological disorders [1].

Chemical Biology Probe for OCT SAR

The extreme sensitivity of hOCT3 inhibition to phenyl ring substitution (IC50 range: 2.2 μM to >450 μM) makes this compound a valuable chemical probe. Its unique 3-methyl-5-trifluoromethyl pattern will help define the SAR landscape for this transporter. Researchers studying drug-drug interactions, renal elimination, or hepatic uptake of cationic drugs can use this compound to dissect the molecular determinants of OCT recognition and transport.

Lead Optimization for Membrane Permeability

The compound's design incorporates a trifluoromethyl group, which is predicted to increase lipophilicity (ΔlogP ~ +1.1 relative to non-fluorinated analogs) . It is therefore well-suited as a starting point or intermediate for medicinal chemistry programs where improved passive membrane permeability and metabolic stability are desired. It can be used to synthesize more complex molecules while retaining favorable physicochemical properties for cell-based assays or in vivo studies [2].

Oncology Research: Probing Rac1-Dependent Pathways

Phenylguanidine derivatives are documented as potent and selective inhibitors of the Rho GTPase Rac1, a key regulator of cytoskeletal dynamics and cell motility in aggressive cancers [3]. This specific compound, with its unique substitution pattern, can be employed in cell-based assays to study Rac1-mediated processes such as cell migration, invasion, and metastasis. It provides a distinct chemical tool for dissecting the role of Rac1 in tumor biology and for validating the target in specific cancer models.

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